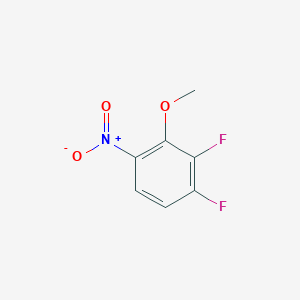

2,3-Difluoro-6-nitroanisole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-difluoro-3-methoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-5(10(11)12)3-2-4(8)6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWRUHXLSHZAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382269 | |

| Record name | 2,3-Difluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-60-4 | |

| Record name | 1,2-Difluoro-3-methoxy-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66684-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-6-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Strategic Importance in Molecular Design

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound (CAS No. 66684-60-4), a key intermediate in the fields of medicinal chemistry and advanced material science. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a nuanced understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles.

This compound is a highly functionalized aromatic compound. Its strategic value stems from the unique interplay of its substituents: two vicinal fluorine atoms, a nitro group, and a methoxy group. This specific arrangement offers a powerful platform for complex molecular engineering. The electron-withdrawing nature of the nitro and fluorine groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the methoxy group and the nitro group can be chemically modified to introduce further diversity.

This compound and its close derivatives, such as 2,3-Difluoro-6-nitrophenol, are recognized as crucial precursors in the synthesis of high-value molecules, most notably in the development of fluoroquinolone antibiotics, a class of drugs vital for treating a wide range of bacterial infections[1]. Understanding the properties and synthetic utility of this compound is therefore essential for chemists aiming to construct complex, biologically active scaffolds.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. The compound is typically supplied as a solid at room temperature[2].

| Property | Value | Source(s) |

| CAS Number | 66684-60-4 | [3][4] |

| Molecular Formula | C₇H₅F₂NO₃ | [3][4] |

| Molecular Weight | 189.12 g/mol | [3][4] |

| IUPAC Name | 1,2-Difluoro-3-methoxy-4-nitrobenzene | [4] |

| Synonyms | 2-Methoxy-3,4-difluoronitrobenzene | [3] |

| Appearance | Solid | [2] |

| Boiling Point | 78-79 °C at 20 mmHg | [5] |

| Density | 1.414 g/cm³ (Predicted) | [3][5] |

| Flash Point | 110.4 °C | [3] |

Spectroscopic Data Analysis

While publicly accessible, peer-reviewed spectroscopic data for this compound is limited, its structure allows for the confident prediction of key spectral features essential for its characterization.

-

¹H NMR: The spectrum would be characterized by a sharp singlet around 3.9-4.1 ppm corresponding to the three protons of the methoxy (-OCH₃) group. The aromatic region would display complex multiplets for the two aromatic protons, with their chemical shifts influenced by the deshielding effects of the nitro and fluorine substituents.

-

¹⁹F NMR: Two distinct signals would be expected, corresponding to the two non-equivalent fluorine atoms on the aromatic ring. The coupling between these adjacent fluorine atoms (ortho-coupling) and with the aromatic protons would provide valuable structural information.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The methoxy carbon would appear around 55-65 ppm. The six aromatic carbons would have their chemical shifts determined by the electronic effects of the attached substituents, with the carbons bonded to fluorine exhibiting characteristic C-F coupling.

-

Infrared (IR) Spectroscopy: Key absorption bands would include strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Strong C-F stretching bands would appear in the 1100-1300 cm⁻¹ region, and C-O stretching for the anisole moiety would be observed around 1250 cm⁻¹ and 1030 cm⁻¹.

Synthesis and Mechanistic Considerations

The most direct and industrially relevant synthesis of this compound involves the O-methylation of its phenolic precursor, 2,3-Difluoro-6-nitrophenol (CAS: 82419-26-9). This reaction is a classic example of a Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis proceeds via the deprotonation of the acidic phenolic hydroxyl group by a mild base, followed by a nucleophilic attack of the resulting phenoxide on a methylating agent.

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol: O-Methylation of 2,3-Difluoro-6-nitrophenol

This protocol is a generalized procedure based on standard O-methylation techniques[6][7]. Researchers should perform their own optimization.

Materials:

-

2,3-Difluoro-6-nitrophenol

-

Anhydrous potassium carbonate (K₂CO₃), finely powdered

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar and reflux condenser

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-Difluoro-6-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous acetone.

-

Causality: Potassium carbonate is a cost-effective base, strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the reaction.

-

-

Addition of Methylating Agent: While stirring the suspension vigorously, add dimethyl sulfate (1.1-1.2 eq) dropwise at room temperature.

-

Causality: Dimethyl sulfate is a highly efficient and reactive methylating agent. Dropwise addition is crucial to control the exothermic nature of the reaction.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Partition the residue between ethyl acetate and water. The organic layer contains the product.

-

Wash the organic layer sequentially with water and then brine to remove any remaining inorganic impurities.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Applications in Drug Discovery and Development

The true value of this compound lies in its application as a versatile building block for constructing complex, high-value molecules[8]. The fluorine atoms enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle that can be reduced to an amine, enabling a wide array of subsequent chemical transformations.

Precursor to Fluoroquinolone Antibiotics

A primary application area for this structural motif is in the synthesis of fluoroquinolone antibiotics. The core of these drugs is often a quinolone or naphthyridone ring system. The synthetic process frequently involves the construction of this heterocyclic core from highly functionalized benzene derivatives.

The general workflow involves using a compound like this compound (or its phenolic precursor) where the nitro group is first reduced to an aniline. This aniline derivative then undergoes cyclization reactions to form the essential quinolone ring. The fluorine atoms are retained in the final drug molecule, where they are crucial for its antibacterial potency[1].

Caption: General synthetic utility in constructing pharmaceutical scaffolds.

Safety, Handling, and Storage

Proper handling of this compound is imperative for laboratory safety. The following information is synthesized from material safety data sheets (MSDS) and general laboratory safety practices.

Hazard Identification

The compound is associated with the following hazard classifications[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[3].

-

Handling: Avoid contact with skin, eyes, and clothing. Use proper glove removal techniques to prevent skin contact[1].

-

Fire Safety: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing fires. Wear self-contained breathing apparatus if necessary[1].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents[3][5].

Conclusion

This compound is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups. Its role as a building block in the synthesis of pharmaceuticals, particularly antibiotics, underscores its significance. This guide provides the foundational knowledge required for its synthesis, handling, and intelligent application in advanced chemical research, empowering scientists to leverage its full potential in the development of novel molecular architectures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemdad. (n.d.). This compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound, 50 g. Retrieved from [Link]

- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

- Google Patents. (n.d.). DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL.

-

PubChem. (n.d.). 2,3-Difluoro-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

PMC. (2022). Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3-difluoro-6-nitrophenol (C6H3F2NO3). Retrieved from [Link]

-

Frontiers. (2019). A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol. Retrieved from [Link]

-

PubMed Central. (2014). Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. This compound | 66684-60-4 | FD70353 [biosynth.com]

- 4. This compound | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Mycobacterial MMAR_2193 catalyzes O-methylation of diverse polyketide cores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with o–cresol circulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-nitroanisole (CAS No. 66684-60-4) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and fine chemical synthesis. Its structure, featuring a nitro group, a methoxy moiety, and two vicinal fluorine atoms, imparts a unique reactivity profile that makes it a valuable and versatile building block. The strong electron-withdrawing nature of the nitro group, combined with the presence of fluorine atoms—excellent leaving groups in nucleophilic aromatic substitution—activates the molecule for a variety of chemical transformations.[1]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, details its logical synthesis, explains its core reactivity from a mechanistic standpoint, outlines its applications in drug discovery, and provides detailed protocols for its analytical characterization.

Caption: Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 66684-60-4 | [2][3] |

| Molecular Formula | C₇H₅F₂NO₃ | [2] |

| Molecular Weight | 189.12 g/mol | [2] |

| IUPAC Name | 1,2-difluoro-3-methoxy-4-nitrobenzene | [2] |

| Appearance | Solid or pale yellow liquid | [4] |

| Boiling Point | 78-79 °C at 20 mmHg 78 °C | [5] |

| Density | 1.414 g/cm³ | [3] |

| Flash Point | 110.4 °C | [3] |

| Storage Conditions | Sealed in a dry environment at room temperature (10°C - 25°C). | [4] |

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the powerful electronic effects of its substituents, making it a prime candidate for Nucleophilic Aromatic Substitution (SNAr) reactions.

Expertise & Experience: The nitro group (-NO₂) is one of the strongest electron-withdrawing groups used in organic chemistry. Through a combination of inductive withdrawal (-I effect) and, more importantly, resonance withdrawal (-R effect), it strongly deactivates the benzene ring towards electrophilic attack but significantly activates it for nucleophilic attack. The negative charge of the intermediate Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group when the nucleophile attacks at the ortho or para positions.[1][6]

In this compound, the nitro group is at position 6. The fluorine atom at position 2 is ortho to the nitro group, and the fluorine atom at position 3 is meta. The key reactive site for SNAr is the carbon atom para to the nitro group (position 3) or ortho (position 2). However, the position para to the nitro group (C3) bears a fluorine atom, which is a good leaving group. Therefore, this molecule is highly susceptible to nucleophilic attack at the C3 position, leading to the displacement of the fluoride ion. The stabilization of the anionic intermediate is the kinetic and thermodynamic driving force for this regioselectivity.[6][7]

Synthesis Pathway

A logical and industrially relevant method for the preparation of this compound involves the nucleophilic aromatic substitution of a readily available precursor, 2,3,4-trifluoronitrobenzene.

Authoritative Grounding: Patents describing the synthesis of related compounds, such as 2,3-difluoro-6-nitrophenol and derivatives of 2,3-difluoro-6-nitrobenzene, utilize 2,3,4-trifluoronitrobenzene as a starting material.[8][9][10] The fluorine atom at the 4-position is para to the nitro group and is thus the most activated site for nucleophilic displacement. This provides a validated chemical strategy.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

Trustworthiness: This protocol is a self-validating system based on established SNAr chemistry on activated fluoroaromatics.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,3,4-trifluoronitrobenzene (1.0 eq).

-

Reagent Preparation: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

-

Reaction: Add the sodium methoxide solution to the flask containing 2,3,4-trifluoronitrobenzene.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery & Development

The primary value of this compound in drug discovery lies in its role as a versatile intermediate for constructing complex molecular architectures.

Authoritative Grounding: The closely related compound, 2,3-Difluoro-6-nitrophenol, is a documented key intermediate in the synthesis of modern fluoroquinolone antibiotics.[11] These drugs are a cornerstone in treating a wide range of bacterial infections. The synthesis pathways often involve the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinoline ring system.[11] this compound can serve as a precursor to this phenol (via ether cleavage) or be used directly in syntheses where the methoxy group is desired or acts as a protecting group for the phenol. The difluoro-substitution pattern is crucial for enhancing the potency and pharmacokinetic profile of the final active pharmaceutical ingredient (API).[11]

Analytical Characterization Protocols

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for the structural elucidation of this molecule. A high-resolution spectrometer (e.g., 400 MHz or higher) is recommended. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular structure.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Analysis:

-

Expected Signals: Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two aromatic protons. A sharp singlet will be observed in the aliphatic region (typically δ 3.8-4.2 ppm) for the three protons of the methoxy (-OCH₃) group.

-

Causality: The chemical shifts of the aromatic protons are influenced by the electronic effects of the adjacent substituents. The protons will exhibit coupling to each other (J-coupling) and potentially smaller couplings to the fluorine atoms.

-

-

¹³C NMR Analysis:

-

Expected Signals: Seven distinct carbon signals are expected. The methoxy carbon will appear around δ 55-65 ppm.[12] The six aromatic carbons will appear in the δ 110-160 ppm range.[13]

-

Causality: The signals for the carbons directly bonded to fluorine will appear as doublets due to C-F coupling, which is a key diagnostic feature. The carbons bonded to the electron-withdrawing nitro and oxygen groups will be shifted downfield.

-

-

¹⁹F NMR Analysis:

-

Expected Signals: Two distinct signals are expected for the two non-equivalent fluorine atoms. The chemical shifts are typically reported relative to a standard like CFCl₃.[14]

-

Causality: The two fluorine atoms will show coupling to each other (F-F coupling), which is a definitive indicator of their vicinal relationship. They will also show smaller couplings to the nearby aromatic protons.

-

Infrared (IR) Spectroscopy

Protocol:

-

Sample Preparation: Analyze the sample as a thin film on a salt plate (NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.

-

Data Acquisition: Record the spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands:

-

~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring and the methoxy group.

-

~1000-1300 cm⁻¹: C-F stretching vibrations and C-O stretching of the anisole moiety.

-

Mass Spectrometry (MS)

Protocol:

-

Instrumentation: Utilize a mass spectrometer with an appropriate ionization technique, such as Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Analysis:

-

Molecular Ion (M⁺): The primary peak to identify is the molecular ion peak corresponding to the molecular weight of the compound (m/z = 189.12).

-

Fragmentation Pattern: The fragmentation pattern will provide further structural confirmation. Expect to see fragments corresponding to the loss of the methoxy group (-OCH₃), the nitro group (-NO₂), and other characteristic fragments.

-

References

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health (NIH). [Link]

-

Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. (2018). Stack Exchange. [Link]

-

This compound | C7H5F2NO3 | CID 2782754. PubChem. [Link]

- CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC). [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Chemistry. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

- CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene.

-

Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. ResearchGate. [Link]

-

16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL.

-

The Crucial Role of 2,3-Difluoro-6-nitrophenol in Modern Antibiotic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound 103291-07-2. Henan Allgreen Chemical Co.,Ltd. [Link]

-

1-Fluoro-4-nitro-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

This compound, 50 g. Carl ROTH. [Link]

-

Chemical shifts. Unknown Source. [Link]

-

The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. Unknown Source. [Link]

-

Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. [Link]

-

1,2-Difluoro-4-nitrobenzene | C6H3F2NO2 | CID 123053. PubChem. [Link]

-

Process and intermediates for the preparation of 2,6-difluoroaniline. Justia Patents. [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

-

This compound. Seven Chongqing Chemdad Co.. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13C NMR Chemical Shifts. Oregon State University. [Link]

- A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.

-

19F NMR Reference Standards. Unknown Source. [Link]

-

Potential and Performance of Anisotropic 19F NMR for the Enantiomeric Analysis of Fluorinated Chiral Active Pharmaceutical Ingredients. The Royal Society of Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 50 g, CAS No. 66684-60-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 4. This compound 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 9. CN117049938A - Preparation method of 6-bromo-2, 3-difluorotoluene - Google Patents [patents.google.com]

- 10. DE4030263A1 - METHOD FOR PRODUCING 2,3-DIFLUOR-6-NITROPHENOL - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. colorado.edu [colorado.edu]

An In-depth Technical Guide to 2,3-Difluoro-6-nitroanisole: A Key Building Block in Synthetic Chemistry

Abstract

This technical guide provides a comprehensive overview of 2,3-difluoro-6-nitroanisole, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. The document delves into the molecule's structural and physicochemical properties, outlines its synthesis and reactivity with a focus on the underlying chemical principles, and explores its applications as a strategic building block in the creation of complex molecules. Safety protocols and detailed characterization data are also presented to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

This compound (CAS No. 66684-60-4) is a highly functionalized aromatic compound that has emerged as a valuable precursor in various synthetic endeavors.[1] Its utility stems from the unique interplay of its constituent functional groups: two fluorine atoms, a nitro group, and a methoxy group attached to a benzene ring. This specific arrangement of electron-withdrawing and -donating groups imparts a distinct reactivity profile, making it a strategic component in the synthesis of pharmaceuticals and agrochemicals.[2] The presence of fluorine, in particular, is a coveted feature in medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide aims to provide an in-depth understanding of this compound, enabling researchers to harness its full synthetic potential.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms at positions 2 and 3, a nitro group at position 6, and a methoxy group at position 1. Its IUPAC name is 1,2-difluoro-3-methoxy-4-nitrobenzene.[3]

Below is a visualization of the molecular structure of this compound.

Caption: 2D structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO₃ | [3] |

| Molecular Weight | 189.12 g/mol | [3] |

| CAS Number | 66684-60-4 | [3] |

| Appearance | Pale yellow liquid or solid | [4][5] |

| Boiling Point | 78-79 °C at 20 mmHg | [6] |

| Density | ~1.414 g/cm³ (predicted) | [6] |

| Flash Point | 110.4 °C | |

| Solubility | Soluble in common organic solvents | Inferred |

| Storage | Sealed in a dry environment at room temperature | [6] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis and reactivity of this compound are governed by the principles of electrophilic and nucleophilic aromatic substitution, with the substituents on the benzene ring playing a crucial role in directing the outcome of chemical transformations.

Synthetic Pathways

A likely starting material for this synthesis is 1,2,3-trifluoro-4-nitrobenzene . The strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. In this case, the fluorine atom at the 4-position is most activated and susceptible to displacement.

The reaction would proceed by treating 1,2,3-trifluoro-4-nitrobenzene with sodium methoxide in a suitable polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The methoxide ion acts as the nucleophile, displacing the most activated fluoride ion to yield this compound. This approach is analogous to the synthesis of the related compound, 2,3-difluoro-6-nitrophenol, from 2,3,4-trifluoronitrobenzene using a hydroxide source.[7]

Caption: Proposed synthetic workflow for this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to understanding the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The presence of three strong electron-withdrawing groups (two fluorine atoms and a nitro group) renders the aromatic ring electron-deficient and thus, electrophilic. This electronic characteristic facilitates the attack of nucleophiles, leading to the displacement of one of the fluorine atoms.

The fluorine atom at the 2-position, being ortho to the powerfully activating nitro group, is the most likely leaving group in an SNAr reaction. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace this fluorine atom, thereby providing a versatile platform for introducing diverse functionalities and building molecular complexity. This reactivity is the cornerstone of its application as a building block in medicinal chemistry.[2]

Applications in Drug Discovery and Development

The unique structural and electronic features of this compound make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. While specific examples directly citing the use of this compound in the synthesis of marketed drugs are not prevalent in the public domain, its utility can be extrapolated from the well-documented role of similar fluorinated nitroaromatics in drug discovery.

For instance, the related compound, 2,3-difluoro-6-nitrophenol, is a known precursor in the synthesis of fluoroquinolone antibiotics.[8] These antibiotics are a critical class of broad-spectrum antibacterial agents. The general synthetic strategy often involves the reduction of the nitro group to an amine, followed by cyclization reactions to construct the core heterocyclic scaffold of the drug molecule. The fluorine atoms are often retained in the final structure to enhance the drug's efficacy and pharmacokinetic properties.

Given its analogous structure, this compound can be envisioned as a key starting material for a variety of drug candidates. The methoxy group can be retained or readily converted to a hydroxyl group, providing an additional handle for further chemical modification. The inherent reactivity of the molecule allows for its incorporation into diverse molecular frameworks, making it a valuable tool in the medicinal chemist's arsenal for lead optimization and the development of new chemical entities.

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its effective use in synthesis. While a complete set of experimentally determined spectra is not consistently available across public databases, the expected spectral features can be predicted based on its structure. PubChem provides access to an experimental ¹⁹F NMR spectrum.[3]

-

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is a key characterization technique for this molecule. It is expected to show two distinct signals for the two non-equivalent fluorine atoms at the C-2 and C-3 positions. The chemical shifts and coupling patterns (J-coupling) with each other and with neighboring protons would provide definitive structural information.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the aromatic protons and the methyl protons of the methoxy group. The aromatic protons would likely appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The methyl protons would appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms attached to fluorine would show characteristic splitting due to C-F coupling. The chemical shifts would be influenced by the electronic effects of the various substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected vibrations include strong absorptions for the asymmetric and symmetric stretching of the nitro group (typically around 1530 and 1350 cm⁻¹), C-F stretching vibrations (in the 1100-1300 cm⁻¹ region), and vibrations associated with the aromatic ring and the C-O bond of the anisole moiety.[2]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide further structural information.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant.[6]

-

Personal Protective Equipment (PPE): Wear standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[6]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically versatile and valuable building block for researchers in organic synthesis and drug discovery. Its unique combination of functional groups provides a predictable and exploitable reactivity profile, primarily centered around nucleophilic aromatic substitution. This allows for the strategic introduction of diverse molecular fragments, facilitating the construction of complex and potentially bioactive molecules. While a comprehensive public database of its spectroscopic and reactivity data is still developing, the information presented in this guide, based on established chemical principles and data from closely related compounds, provides a solid foundation for its effective and safe use in the laboratory. As the demand for novel fluorinated pharmaceuticals and agrochemicals continues to grow, the importance of intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for innovation in the chemical sciences.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 3. This compound | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 5. echemi.com [echemi.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 8. Buy 2,3-Difluoro-6-nitrophenol | 82419-26-9 [smolecule.com]

synthesis and characterization of 2,3-Difluoro-6-nitroanisole

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluoro-6-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring both accuracy and practical applicability in a research and development setting.

Strategic Importance of this compound

This compound (CAS No: 66684-60-4) is a valuable building block in organic synthesis. Its utility stems from the unique arrangement of its functional groups: two fluorine atoms, a nitro group, and a methoxy group on an aromatic ring. The electron-withdrawing nature of the nitro and fluoro substituents activates the benzene ring, making it susceptible to various chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions.[1][2] This reactivity profile makes it a crucial precursor for synthesizing more complex molecules with potential applications in the pharmaceutical and agrochemical industries.[1]

Synthetic Strategy and Execution

The most logical and efficient synthesis of this compound involves a two-step process. The strategy hinges on first synthesizing the phenolic precursor, 2,3-Difluoro-6-nitrophenol, followed by a methylation reaction to yield the target anisole. This approach ensures high regioselectivity and good overall yield.

Diagram of Overall Synthetic Pathway

Caption: Two-step synthesis of this compound.

Step 1: Synthesis of 2,3-Difluoro-6-nitrophenol

The precursor is prepared via a regioselective nucleophilic aromatic substitution on 2,3,4-trifluoronitrobenzene. The potent electron-withdrawing effect of the nitro group, combined with the directing effects of the fluorine atoms, facilitates the selective displacement of the fluorine atom at the C-4 position by a hydroxide ion.

-

Causality of Experimental Choice: A key patent describes reacting 2,3,4-trifluoronitrobenzene with an aqueous solution of an alkali metal hydroxide (like NaOH or KOH) in the absence of an organic solvent.[3] This method is advantageous as it is environmentally friendly and simplifies the workup procedure. The reaction temperature is maintained between 20°C and 100°C to ensure a reasonable reaction rate without promoting side reactions.[3] Subsequent acidification protonates the resulting phenoxide to yield the desired 2,3-Difluoro-6-nitrophenol.

Experimental Protocol: Synthesis of 2,3-Difluoro-6-nitrophenol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and thermometer, charge 2,3,4-trifluoronitrobenzene and an aqueous solution of sodium hydroxide.

-

Reaction Execution: Heat the mixture to 80-90°C and stir vigorously for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture to a pH of 1-6 with an acid like hydrochloric acid.[3] The product, 2,3-Difluoro-6-nitrophenol, will precipitate as a solid.

-

Purification: Isolate the solid product by suction filtration, wash with cold water, and dry under vacuum. The product can be further purified by steam distillation or recrystallization.[3] The melting point of pure 2,3-Difluoro-6-nitrophenol is 60-62°C.

Step 2: Methylation to this compound

This transformation is a classic Williamson ether synthesis. The acidic proton of the phenol is removed by a mild base to form a nucleophilic phenoxide, which then attacks a methylating agent to form the ether linkage.

-

Causality of Experimental Choice: A non-protic polar solvent like acetone or N,N-Dimethylformamide (DMF) is chosen to dissolve the reactants and facilitate the SN2 reaction. A weak base such as potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing hydrolysis of the methylating agent. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are common and effective methylating agents for this purpose. The reaction is typically run at a slightly elevated temperature to ensure completion.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2,3-Difluoro-6-nitrophenol in acetone in a round-bottom flask, add anhydrous potassium carbonate.

-

Addition of Reagent: Stir the suspension vigorously and add methyl iodide dropwise at room temperature.

-

Reaction Execution: After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC until the starting phenol is consumed.

-

Workup and Isolation: Cool the reaction mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Dissolve the crude residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 66684-60-4 | [4] |

| Molecular Formula | C₇H₅F₂NO₃ | [4] |

| Molecular Weight | 189.12 g/mol | [4] |

| Appearance | Solid | [5] |

| Boiling Point | 78-79 °C at 20 mmHg | [6] |

| Density | 1.414 g/cm³ |

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic analysis and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The spectrum is expected to be relatively simple.

-

A singlet for the methoxy (-OCH₃) protons will appear around 3.9-4.1 ppm.

-

Two doublets of doublets (or more complex multiplets due to F-H coupling) in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons.

-

-

¹³C NMR:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Multiple signals in the aromatic region (110-160 ppm). The carbons directly attached to fluorine will appear as doublets due to C-F coupling. The C-F coupling constants (¹JCF) are typically large (240-260 Hz).

-

-

¹⁹F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.[7]

-

Molecular Ion: The molecular ion peak (M⁺) should be observed at an m/z of approximately 189.02, corresponding to the exact mass of C₇H₅F₂NO₃.[4]

-

Fragmentation: Aromatic nitro compounds often exhibit characteristic fragmentation.[1] Expected fragmentation pathways include the loss of the nitro group ([M-NO₂]⁺ at m/z 143) and loss of a methoxy radical ([M-OCH₃]⁺ at m/z 158).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[8]

-

Characteristic Absorptions:

-

NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O-C Stretching: A strong band for the aryl-alkyl ether stretch, typically in the 1250-1280 cm⁻¹ region.

-

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H Stretching: Bands appearing just above 3000 cm⁻¹.

-

Safety and Handling

Researchers must adhere to strict safety protocols when handling the chemicals involved in this synthesis.

-

Hazards: this compound is classified as an irritant.[6] Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This guide outlines a reliable and well-documented pathway for the synthesis of this compound, beginning with the strategic preparation of its phenolic precursor. The detailed protocols and characterization data provide a solid foundation for researchers to produce and validate this important chemical intermediate. The emphasis on the causality behind experimental choices aims to empower scientists to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific research and development objectives.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2782754, this compound. Available at: [Link]

-

Chongqing Chemdad Co. (n.d.). This compound. Available at: [Link]

- Google Patents (n.d.). Process for the preparation of 2,3-difluoro-6-nitrophenol. CA2092407A1.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2,3-Difluoro-4-nitroanisole: A Supplier's Perspective. Available at: [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

Sources

- 1. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol - Google Patents [patents.google.com]

- 4. This compound | C7H5F2NO3 | CID 2782754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 103291-07-2, CasNo.66684-65-9 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 6. This compound Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. benchchem.com [benchchem.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

Introduction: The Structural Significance of 2,3-Difluoro-6-nitroanisole

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,3-Difluoro-6-nitroanisole

This compound is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two adjacent fluorine atoms, a nitro group, and a methoxy group, creates a distinct electronic environment that makes it a valuable building block for more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] The precise characterization of this molecule is paramount for its effective use, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for its structural elucidation in solution.

This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound. As an instrument of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this document moves beyond a simple presentation of data. It delves into the causal relationships between the molecule's structure and its spectral features, explains the rationale behind experimental choices, and offers a self-validating protocol for acquiring high-fidelity data.

Part 1: Foundational Principles of ¹H and ¹⁹F NMR for Fluorinated Aromatics

NMR spectroscopy exploits the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹⁹F. Both are spin-½ nuclei with 100% natural abundance and high gyromagnetic ratios, making them highly sensitive and ideal for NMR studies.[3]

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (like -NO₂ and -F) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher ppm value (downfield). Conversely, electron-donating groups (like -OCH₃) increase electron density, "shielding" the nucleus and moving its signal to a lower ppm value (upfield).[4][5] In ¹⁹F NMR, the chemical shift range is exceptionally wide (over 800 ppm), offering outstanding resolution and sensitivity to subtle changes in the molecular environment.[3][6]

Spin-Spin (Scalar) Coupling (J): Nuclei can influence each other's magnetic fields through the intervening chemical bonds, an interaction known as spin-spin or J-coupling.[7][8] This coupling splits NMR signals into multiplets (e.g., doublets, triplets, etc.). The magnitude of the splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity and spatial relationship between nuclei. Key couplings in this compound include:

-

³J (Vicinal): Coupling through three bonds (e.g., H-C-C-H or H-C-C-F). Its magnitude is highly dependent on the dihedral angle (Karplus relationship).

-

⁴J (Meta): Coupling through four bonds in an aromatic ring.

-

⁵J (Para): Coupling through five bonds in an aromatic ring, which is typically very small or unresolved.

-

¹⁹F-¹⁹F Coupling: Coupling between fluorine nuclei is often significant, even over multiple bonds.[3][9]

The presence of fluorine complicates ¹H spectra due to additional H-F couplings, but it also provides a powerful, independent probe via ¹⁹F NMR for unambiguous structure confirmation.[10][11]

Part 2: Structural Elucidation and Spectral Prediction

To interpret the NMR spectra, we must first understand the molecule's structure and the magnetic inequivalence of its nuclei.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will display three distinct sets of signals corresponding to the methoxy protons (-OCH₃), and the two aromatic protons (H4 and H5).

-

Methoxy Protons (-OCH₃):

-

Chemical Shift: Expected around δ 3.9 - 4.1 ppm . The methoxy group is attached to an aromatic ring, placing it in this typical region.

-

Multiplicity: This group will likely appear as a singlet or a very narrow multiplet . While it is four bonds removed from F3, a small ⁴J(H,F) coupling might be observable, potentially splitting the signal into a doublet or triplet, though this may be too small to resolve.

-

-

Aromatic Proton H5:

-

Chemical Shift: Expected to be the most downfield aromatic proton, likely > δ 8.0 ppm . H5 is ortho to the potent electron-withdrawing nitro group, leading to significant deshielding.

-

Multiplicity: H5 will be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

-

H4 (³J(H,H)ortho ≈ 7-9 Hz)

-

F2 (³J(H,F)ortho ≈ 8-10 Hz)

-

F3 (⁴J(H,F)meta ≈ 2-4 Hz)

-

-

-

Aromatic Proton H4:

-

Chemical Shift: Expected to be downfield, but upfield relative to H5, likely in the range of δ 7.2 - 7.6 ppm . It is para to the nitro group and ortho to a fluorine atom.

-

Multiplicity: H4 will also be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

-

H5 (³J(H,H)ortho ≈ 7-9 Hz)

-

F3 (³J(H,F)ortho ≈ 6-8 Hz)

-

F2 (⁴J(H,F)meta ≈ 1-3 Hz)

-

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is simpler in terms of the number of signals but equally rich in information. We expect two signals for the two magnetically distinct fluorine atoms, F2 and F3.

-

Fluorine F3:

-

Chemical Shift: Expected to be significantly deshielded (less negative ppm value). It is positioned ortho to both the electron-donating -OCH₃ group and the strongly electron-withdrawing -NO₂ group. The powerful deshielding effect of the nitro group is anticipated to dominate.

-

Multiplicity: F3 will be a doublet of doublets (dd) . The splittings arise from couplings to:

-

F2 (³J(F,F)ortho ≈ 18-22 Hz)

-

H4 (³J(F,H)ortho ≈ 6-8 Hz)

-

-

-

Fluorine F2:

-

Chemical Shift: Expected to be more shielded (more negative ppm value) relative to F3. It is ortho to the donating -OCH₃ group and meta to the withdrawing -NO₂ group.

-

Multiplicity: F2 will be a doublet of doublets of doublets (ddd) . The splittings arise from couplings to:

-

F3 (³J(F,F)ortho ≈ 18-22 Hz)

-

H5 (³J(F,H)ortho ≈ 8-10 Hz)

-

H4 (⁴J(F,H)meta ≈ 1-3 Hz)

-

-

Caption: Spin-spin (J-coupling) network in this compound.

Part 3: Experimental Protocol for High-Fidelity NMR Acquisition

This protocol outlines a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR data on a standard 400 MHz (or higher) NMR spectrometer.

Sample Preparation

-

Compound Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆, in a clean, dry 5 mm NMR tube. CDCl₃ is a common first choice.

-

Internal Standard:

-

For ¹H NMR: The residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm) is often sufficient for referencing. For high accuracy, 1% Tetramethylsilane (TMS) can be added.

-

For ¹⁹F NMR: An internal reference standard is crucial. Add a small amount of a known fluorine-containing compound, such as trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or use an external standard like CFCl₃ (δ 0 ppm).[5][12]

-

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition

The following workflow ensures robust data collection.

Caption: Standard experimental workflow for NMR analysis.

Key Acquisition Parameters:

-

Temperature: 298 K (25 °C).

-

¹H Acquisition:

-

Pulse Program: Standard 30° pulse (e.g., zg30).

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans (ns): 16 to 64, depending on concentration.

-

Spectral Width: ~16 ppm centered around 6 ppm.

-

-

¹⁹F Acquisition:

-

Pulse Program: Standard pulse with proton decoupling (e.g., zgpg30 with CPD). Proton decoupling simplifies the ¹⁹F spectrum by removing H-F couplings, which helps in assigning the F-F couplings. A coupled spectrum should also be acquired for full analysis.[13]

-

Relaxation Delay (d1): 2.0 seconds.

-

Number of Scans (ns): 64 to 256.

-

Spectral Width: ~200 ppm, centered appropriately based on typical aryl fluoride shifts.

-

Data Processing and Validation

-

Fourier Transform: Apply an exponential multiplying function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹⁹F) before Fourier transformation to improve the signal-to-noise ratio.

-

Correction: Perform manual phase and baseline correction for accurate integration and peak picking.

-

Referencing: Calibrate the ¹H spectrum to the TMS signal (δ 0.00 ppm) or residual solvent peak. Calibrate the ¹⁹F spectrum to the internal standard.

-

Analysis: Measure chemical shifts and coupling constants. The mutual nature of J-coupling provides internal validation: the J(H4,H5) value measured in the H4 multiplet must equal the value in the H5 multiplet. Similarly, J(F2,F3) must be identical in both fluorine signals.[14]

Part 4: Data Summary and Interpretation

The predicted spectral data are summarized below for easy reference. These values serve as a robust hypothesis for the analysis of experimental data.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| -OCH₃ | 3.9 - 4.1 | s or d | ⁴J(H,F) ≈ 0-1 Hz (if resolved) |

| H5 | > 8.0 | ddd | ³J(H5,H4) ≈ 7-9; ³J(H5,F2) ≈ 8-10; ⁴J(H5,F3) ≈ 2-4 |

| H4 | 7.2 - 7.6 | ddd | ³J(H4,H5) ≈ 7-9; ³J(H4,F3) ≈ 6-8; ⁴J(H4,F2) ≈ 1-3 |

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F3 | Less Negative | dd | ³J(F3,F2) ≈ 18-22; ³J(F3,H4) ≈ 6-8 |

| F2 | More Negative | ddd | ³J(F2,F3) ≈ 18-22; ³J(F2,H5) ≈ 8-10; ⁴J(F2,H4) ≈ 1-3 |

Conclusion

The combined application of ¹H and ¹⁹F NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The ¹H NMR spectrum, though complex due to multiple H-H and H-F couplings, precisely maps the proton environment. The ¹⁹F NMR spectrum, with its high sensitivity and large chemical shift dispersion, offers a clear and complementary view of the molecule's fluorinated core. By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a robust experimental protocol, researchers can confidently validate the structure of this important synthetic intermediate, ensuring its quality and proper use in drug development and materials science.

References

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate 1H-19F Coupling Constants. Available at: [Link]

-

Dayie, K. T., Wagner, G. (1997). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. National Institutes of Health. Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Castañar, L., et al. (2014). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Novysedlák, J., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]

-

Yasu, Y., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

-

DiMaggio, P. A., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California. Available at: [Link]

-

Chaysavanh, D., et al. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]

-

University of Regensburg. Chemical shifts. Available at: [Link]

-

Carl ROTH. This compound. Available at: [Link]

-

Henan Allgreen Chemical Co.,Ltd. This compound 103291-07-2. Available at: [Link]

-

Chemistry LibreTexts. J-Coupling (Scalar). Available at: [Link]

-

Wikipedia. J-coupling. Available at: [Link]

-

Yu, J., et al. (2012). New Frontiers and Developing Applications in 19F NMR. National Institutes of Health. Available at: [Link]

-

Weizmann Institute of Science. J-Coupling. Available at: [Link]

-

Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. Available at: [Link]

Sources

- 1. 2,3-Difluoro-6-nitroaniline | 211693-73-1 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. biophysics.org [biophysics.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. weizmann.ac.il [weizmann.ac.il]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

A Technical Guide to the Mass Spectrometry Analysis of 2,3-Difluoro-6-nitroanisole for Pharmaceutical Research and Development

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,3-Difluoro-6-nitroanisole, a key intermediate in the synthesis of various pharmaceutical compounds, notably fluoroquinolone antibiotics. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the principles and practical considerations for the robust characterization of this molecule. We will delve into sample preparation, ionization source selection, mass analyzer configurations, and a detailed examination of the predicted fragmentation pathways. The methodologies outlined herein are designed to ensure scientific integrity through self-validating protocols and are grounded in established analytical principles.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (C₇H₅F₂NO₃, Molecular Weight: 189.12 g/mol ) is a fluorinated nitroaromatic compound of significant interest in the pharmaceutical industry.[1] Its structural motifs, particularly the difluoro-substituted benzene ring and the nitro group, make it a valuable precursor in the synthesis of complex heterocyclic systems. Notably, analogous compounds such as 2,3-Difluoro-6-nitrophenol are pivotal in the production of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents.[2] The analytical characterization of this compound is therefore a critical step in ensuring the purity and identity of this starting material, which ultimately impacts the quality and safety of the final active pharmaceutical ingredient (API). Mass spectrometry, with its high sensitivity and specificity, is the premier analytical technique for this purpose.

Foundational Principles of Mass Spectrometry for Aromatic Nitro Compounds

The mass spectrometric analysis of nitroaromatic compounds is well-established. Electron Ionization (EI) often leads to extensive fragmentation, providing a detailed structural fingerprint.[3] Softer ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are also highly effective, particularly when coupled with liquid chromatography (LC-MS), and tend to produce prominent molecular ions or protonated molecules, which are essential for molecular weight confirmation.[4][5] The fragmentation of nitroaromatics is typically characterized by the loss of the nitro group as either a nitro radical (•NO₂) or a nitrosyl radical (•NO).[3]

Experimental Design: A Step-by-Step Guide

Sample Preparation for LC-MS Analysis

A robust and reproducible sample preparation protocol is the cornerstone of accurate mass spectrometric analysis. For a small organic molecule like this compound, the primary goal is to dissolve the analyte in a solvent compatible with the LC-MS system and to minimize matrix effects.

Protocol for Sample Preparation:

-

Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the low µg/mL to high ng/mL range. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

-

Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Method

The choice of chromatographic conditions is critical for separating the analyte of interest from any impurities. A reversed-phase C18 column is generally a good starting point for a moderately polar compound like this compound.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters

Both ESI and APCI are suitable ionization sources for this compound. ESI is generally preferred for its sensitivity with polar molecules, while APCI can be advantageous for less polar compounds. Analysis in both positive and negative ion modes is recommended to determine the optimal ionization pathway.

| Parameter | ESI/APCI (Positive Ion Mode) | ESI/APCI (Negative Ion Mode) |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) |

| Capillary Voltage | 3.5 kV | -3.0 kV |

| Source Temperature | 150 °C (ESI), 400 °C (APCI) | 150 °C (ESI), 400 °C (APCI) |

| Desolvation Temperature | 350 °C | 350 °C |

| Desolvation Gas Flow | 800 L/hr | 800 L/hr |

| Cone Gas Flow | 50 L/hr | 50 L/hr |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Acquisition Mode | MS and MS/MS (Data-Dependent Acquisition) | MS and MS/MS (Data-Dependent Acquisition) |

| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS | Ramped (e.g., 10-40 eV) for MS/MS |

Predicted Fragmentation Pathways of this compound

Ionization and the Molecular Ion

In positive ion mode ESI or APCI, the molecule is expected to be protonated to form the [M+H]⁺ ion at m/z 190.1. In negative ion mode, the molecular radical anion [M]⁻• at m/z 189.0 is a likely species.

Key Fragmentation Reactions

The fragmentation of the protonated molecule or the molecular radical anion is anticipated to proceed through several key pathways:

-

Loss of a Nitro Radical (•NO₂): This is a very common fragmentation pathway for nitroaromatic compounds, leading to a fragment ion at m/z 144.1 ([M+H - NO₂]⁺) in positive mode or m/z 143.0 ([M - NO₂]⁻) in negative mode.[3]

-

Loss of a Nitrosyl Radical (•NO): The loss of a nitrosyl radical is another characteristic fragmentation, resulting in an ion at m/z 160.1 ([M+H - NO]⁺) or m/z 159.0 ([M - NO]⁻).

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methoxy group can lead to the loss of a methyl radical, yielding a fragment at m/z 175.1 ([M+H - CH₃]⁺).

-

Loss of Formaldehyde (CH₂O): A rearrangement reaction can lead to the neutral loss of formaldehyde from the methoxy group, resulting in a fragment at m/z 160.1 ([M+H - CH₂O]⁺).

-

Loss of a Fluorine Radical (•F): While less common, the loss of a fluorine atom is possible, which would produce a fragment at m/z 171.1 ([M+H - F]⁺).

The following table summarizes the predicted major fragment ions for this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 190.1 ([M+H]⁺) | 175.1 | •CH₃ | Protonated 2,3-difluoro-6-nitrophenol |

| 190.1 ([M+H]⁺) | 160.1 | •NO | Protonated difluoroanisole fragment |

| 190.1 ([M+H]⁺) | 144.1 | •NO₂ | Protonated difluoroanisole fragment |

| 189.0 ([M]⁻•) | 159.0 | •NO | Difluoroanisole radical anion |

| 189.0 ([M]⁻•) | 143.0 | •NO₂ | Difluoroanisole radical anion |

Visualization of Experimental Workflow and Fragmentation

To further clarify the analytical process and the predicted fragmentation, the following diagrams are provided.

Figure 1: A schematic representation of the complete analytical workflow for the mass spectrometric analysis of this compound.

Figure 2: Predicted major fragmentation pathways for protonated this compound in positive ion mode mass spectrometry.

Conclusion: Ensuring Quality and Advancing Drug Development

The mass spectrometric analysis of this compound is an indispensable tool for ensuring the quality and purity of this vital pharmaceutical intermediate. By employing a systematic approach that encompasses robust sample preparation, optimized LC-MS conditions, and a thorough understanding of the molecule's fragmentation behavior, researchers can confidently identify and characterize this compound. The methodologies and predicted fragmentation pathways detailed in this guide provide a solid foundation for developing and validating analytical methods for this compound, thereby supporting the advancement of new and effective therapeutics.

References

-

The Crucial Role of 2,3-Difluoro-6-nitrophenol in Modern Antibiotic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 461, 116496. Retrieved from [Link]

- Schmidt, T. C., & Haderlein, S. B. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302.

-

Lee, S., et al. (2023). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Molecules, 28(1), 1. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the FTIR Spectral Analysis of 2,3-Difluoro-6-nitroanisole

Abstract

This technical guide provides a comprehensive examination of the Fourier Transform Infrared (FTIR) spectroscopy of 2,3-Difluoro-6-nitroanisole (CAS 66684-60-4), a key intermediate in pharmaceutical synthesis.[1][2][3][4] For researchers, process chemists, and quality control analysts, FTIR serves as a rapid, reliable, and non-destructive tool for structural confirmation and purity assessment. This document details an optimized experimental protocol using Attenuated Total Reflectance (ATR), explains the causal reasoning behind parameter selection, and offers a thorough interpretation of the resulting spectrum. By correlating specific absorption bands to the molecule's distinct functional groups—including the nitro, aryl-ether, and carbon-fluorine moieties—this guide establishes a benchmark for the spectroscopic identification of this critical compound.

Introduction: The Significance of this compound

This compound is an aromatic organic compound with the molecular formula C₇H₅F₂NO₃.[5][6] Its structure, featuring a substituted benzene ring with two fluorine atoms, a nitro group, and a methoxy group, makes it a valuable and versatile building block in medicinal chemistry. Notably, compounds with similar structural motifs, such as 2,3-Difluoro-6-nitrophenol, are pivotal in the synthesis of modern fluoroquinolone antibiotics, a class of drugs known for their broad-spectrum antibacterial activity.[2][3]

Given its role as a precursor in multi-step syntheses, verifying the identity and purity of this compound is paramount. Even minor impurities can drastically affect reaction yields and the safety profile of the final active pharmaceutical ingredient (API).[2] Infrared spectroscopy provides an unequivocal molecular "fingerprint," making it an indispensable tool for quality assurance in this context.[7][8]

Molecular Structure:

Caption: Molecular structure of this compound.

Fundamentals of FTIR for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample's molecules.[8][9] When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, resulting in a change in its vibrational state.[10] An FTIR spectrometer detects these absorptions and plots them as a spectrum of absorbance (or transmittance) versus wavenumber (cm⁻¹).[7]

Each functional group (e.g., C=O, O-H, N-O, C-F) possesses characteristic vibrational frequencies. Therefore, an FTIR spectrum serves as a unique fingerprint, allowing for:

-

Identification of Unknowns: By comparing a sample's spectrum to libraries of known compounds.[8]

-

Structural Confirmation: Verifying the presence of expected functional groups in a synthesized molecule.

-

Purity Analysis: Detecting the presence of impurities that exhibit unique absorption bands not present in the pure compound.

Experimental Protocol: Best Practices for High-Fidelity Data

For a solid powder like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed, ease of use, and minimal sample preparation.[11][12][13] It eliminates the need for laborious KBr pellet pressing.

Instrumentation